(2S)-5-Azido-2-methylpentanoic acid
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Overview
Description
(2S)-5-Azido-2-methylpentanoic acid is an organic compound characterized by the presence of an azido group (-N3) attached to the fifth carbon of a 2-methylpentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-5-Azido-2-methylpentanoic acid typically involves the azidation of a suitable precursor. One common method is the nucleophilic substitution reaction where a halogenated precursor, such as (2S)-5-bromo-2-methylpentanoic acid, reacts with sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds as follows:
(2S)-5-Bromo-2-methylpentanoic acid+NaN3→(2S)-5-Azido-2-methylpentanoic acid+NaBr
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(2S)-5-Azido-2-methylpentanoic acid can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Various nucleophiles (e.g., amines, thiols), polar aprotic solvents (e.g., DMF, DMSO)
Cycloaddition: Alkynes, copper(I) catalysts (CuSO4, sodium ascorbate)
Major Products
Reduction: (2S)-5-Amino-2-methylpentanoic acid
Substitution: Various substituted derivatives depending on the nucleophile used
Cycloaddition: 1,2,3-Triazole derivatives
Scientific Research Applications
(2S)-5-Azido-2-methylpentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in click chemistry for the formation of triazoles.
Biology: Utilized in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.
Industry: Employed in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of (2S)-5-Azido-2-methylpentanoic acid largely depends on the context of its use. In bioconjugation, the azido group reacts with alkynes to form stable triazole linkages via the Huisgen cycloaddition reaction. This reaction is highly specific and efficient, making it valuable for labeling and tracking biomolecules.
Comparison with Similar Compounds
Similar Compounds
(2S)-5-Bromo-2-methylpentanoic acid: A precursor in the synthesis of (2S)-5-Azido-2-methylpentanoic acid.
(2S)-5-Amino-2-methylpentanoic acid: A reduction product of this compound.
(2S)-5-Azido-2-methylhexanoic acid: A structurally similar compound with an additional carbon in the backbone.
Uniqueness
This compound is unique due to the presence of the azido group, which imparts specific reactivity, particularly in cycloaddition reactions. This makes it a valuable intermediate in synthetic chemistry and bioconjugation applications.
Properties
CAS No. |
499101-12-1 |
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Molecular Formula |
C6H11N3O2 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
(2S)-5-azido-2-methylpentanoic acid |
InChI |
InChI=1S/C6H11N3O2/c1-5(6(10)11)3-2-4-8-9-7/h5H,2-4H2,1H3,(H,10,11)/t5-/m0/s1 |
InChI Key |
LCBQKSUSPAOOTE-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](CCCN=[N+]=[N-])C(=O)O |
Canonical SMILES |
CC(CCCN=[N+]=[N-])C(=O)O |
Origin of Product |
United States |
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